N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine
Description
This compound is a synthetic peptide featuring three N⁵-(diaminomethylidene)-L-ornithyl residues interspersed with leucine (Leu), lysine (Lys), threonine (Thr), and additional leucine termini.
Properties
CAS No. |
727381-32-0 |
|---|---|
Molecular Formula |
C46H90N18O10 |
Molecular Weight |
1055.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H90N18O10/c1-24(2)21-32(61-38(68)30(15-11-19-56-45(51)52)58-36(66)28(48)13-10-18-55-44(49)50)40(70)60-31(16-12-20-57-46(53)54)37(67)59-29(14-8-9-17-47)39(69)64-35(27(7)65)42(72)62-33(22-25(3)4)41(71)63-34(43(73)74)23-26(5)6/h24-35,65H,8-23,47-48H2,1-7H3,(H,58,66)(H,59,67)(H,60,70)(H,61,68)(H,62,72)(H,63,71)(H,64,69)(H,73,74)(H4,49,50,55)(H4,51,52,56)(H4,53,54,57)/t27-,28+,29+,30+,31+,32+,33+,34+,35+/m1/s1 |
InChI Key |
QAVVJHVIEQZIBX-DSSWNZNCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The diaminomethylidene groups are introduced through specific reagents and conditions. The synthesis may involve:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: Employing coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diaminomethylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~).
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction could result in reduced forms of the diaminomethylidene groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups may play a crucial role in binding to enzymes or receptors, modulating their activity. The peptide backbone allows for interactions with various biomolecules, influencing cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with four analogous peptides:
Notes:
- Orn* denotes N⁵-(diaminomethylidene)-L-ornithyl.
- Molecular weights for the target compound are estimated due to lack of direct evidence.
Functional and Reactivity Differences
- Diaminomethylidene Group Density: The target compound’s three diaminomethylidene groups likely confer superior metal-binding capacity compared to analogues with fewer such groups (e.g., compounds in and ). This could enhance interactions with enzymes or nucleic acids .
- Amino Acid Composition: The inclusion of lysine (basic) and threonine (polar) in the target compound may improve aqueous solubility relative to compounds like ’s methionine-containing peptide . Antipain () contains arginyl residues and a formyl group, which are absent in the target compound, suggesting divergent mechanisms of action (e.g., protease inhibition vs. undefined binding) .
- Stability: Diazirine-related studies () suggest that diaminomethylidene groups may exhibit stability under photolytic conditions, unlike diazo compounds. This could imply resistance to degradation in light-exposed environments . N-Acetylated derivatives () may resist enzymatic cleavage better than non-acetylated peptides .
Research Implications and Gaps
- The high density of diaminomethylidene groups in the target compound warrants investigation into its chelation properties, particularly with transition metals (e.g., Fe³⁺, Cu²⁺).
- Comparative studies on proteolytic stability and cellular uptake between acetylated () and non-acetylated analogues could inform drug design .
- No direct evidence addresses the target compound’s biological activity; future work should prioritize functional assays (e.g., antimicrobial, enzymatic inhibition) relative to peers like Antipain .
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine is a synthetic peptide that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This compound, characterized by multiple amino acid residues and the unique N~5~-(diaminomethylidene) modification, is being studied for its effects on various biological systems.
Chemical Structure and Properties
The compound's structure includes several amino acids, which contribute to its biological activity. Its molecular formula is complex, reflecting the presence of multiple functional groups that may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C42H58N12O11 |
| Molecular Weight | 907.0 g/mol |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors and enzymes within biological systems. The presence of the diaminomethylidene group is thought to enhance binding affinity and specificity towards target proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Biological Activity Evaluation
Recent studies have evaluated the biological activity of this compound through various assays, including:
- Antimicrobial Assays : Testing against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : Evaluating effects on human cell lines to determine safety profiles.
- Molecular Docking Studies : Predicting interactions with target proteins using computational methods.
Case Study Findings
A study conducted on a related compound demonstrated significant antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . The binding interactions were characterized by strong hydrogen bonds with key residues in the active sites of target enzymes, suggesting a robust mechanism of action.
Antimicrobial Activity Results
| Bacterial Strain | MIC (µM) | Observations |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Significant growth inhibition |
| Escherichia coli | 0.21 | Comparable inhibition to ciprofloxacin |
| Micrococcus luteus | 0.50 | Selective action noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
